molecular formula C9H12O4 B12417595 Pinofuranoxin A

Pinofuranoxin A

Cat. No.: B12417595
M. Wt: 184.19 g/mol
InChI Key: NZHUZJZSNIAAJL-SCQRWPESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinofuranoxin A is a naturally occurring compound classified as an α-alkylidene-β-hydroxy-γ-methyl-γ-butyrolactone with a trans-epoxy side chain. It was first isolated by Evidente and colleagues in 2021 from the invasive pathogen Diplodia sapinea. This compound has garnered significant interest due to its unique structure and potent biological activities, particularly its antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pinofuranoxin A involves several steps, including Sharpless’s enantioselective epoxidations and dihydroxylations. These methods are effective in controlling the stereochemistry of the compound. The total synthesis of this compound has been achieved through the stereo-controlled synthesis of its stereoisomers .

Industrial Production Methods

The use of enantioselective epoxidations and dihydroxylations would be crucial in maintaining the compound’s stereochemistry during large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pinofuranoxin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Pinofuranoxin A has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s antifungal properties make it a valuable tool for studying plant-pathogen interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of antifungal agents.

    Industry: This compound can be used in the development of agricultural fungicides.

Mechanism of Action

Pinofuranoxin A exerts its effects primarily through the inhibition of fungal growth. It completely inhibits the growth of Athelia rolfsii and Phytophthora cambivora. The exact molecular targets and pathways involved in its antifungal activity are still under investigation, but it is believed to interfere with key metabolic processes in the fungi .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(3E,4R,5S)-4-hydroxy-5-methyl-3-[[(2R,3R)-3-methyloxiran-2-yl]methylidene]oxolan-2-one

InChI

InChI=1S/C9H12O4/c1-4-7(12-4)3-6-8(10)5(2)13-9(6)11/h3-5,7-8,10H,1-2H3/b6-3+/t4-,5+,7-,8+/m1/s1

InChI Key

NZHUZJZSNIAAJL-SCQRWPESSA-N

Isomeric SMILES

C[C@@H]1[C@H](O1)/C=C/2\[C@H]([C@@H](OC2=O)C)O

Canonical SMILES

CC1C(O1)C=C2C(C(OC2=O)C)O

Origin of Product

United States

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